1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride
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Overview
Description
1,1-Dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride is a chemical compound belonging to the benzothiadiazine class. This compound is characterized by its unique structure, which includes a benzene ring fused to a thiadiazine ring, and a sulfonyl chloride group at the 7-position
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, play a crucial role in its activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to influence various biochemical pathways related to their targets .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2H-1,2,4-benzothiadiazine-7-sulfonyl chloride as the starting material.
Oxidation Reaction: The starting material undergoes an oxidation reaction to introduce the dioxo group at the 1-position.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the sulfonyl chloride group to a sulfonamide or sulfonic acid.
Substitution: Substitution reactions at the benzene ring or the thiadiazine ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Sulfonamide or sulfonic acid derivatives.
Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
1,1-Dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an antihypertensive agent due to its ability to inhibit certain enzymes involved in blood pressure regulation.
Biology: It can be used as a tool in biological studies to understand enzyme mechanisms and pathways.
Industry: The compound's derivatives can be used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
1,1-Dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride is similar to other benzothiadiazine derivatives, such as hydrochlorothiazide and benzothiadiazine-1,1-dioxide. its unique structure and functional groups make it distinct in terms of its biological activity and applications. The presence of the sulfonyl chloride group and the dioxo group at the 1-position contribute to its unique properties compared to other similar compounds.
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Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHAVLCGMKZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)N=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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